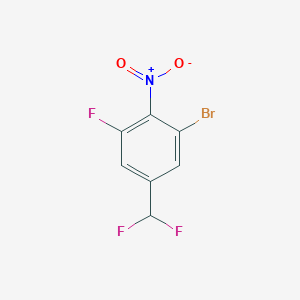
1-Bromo-5-(difluoromethyl)-3-fluoro-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-5-(difluoromethyl)-3-fluoro-2-nitrobenzene is an organic compound with the molecular formula C7H3BrF2NO2. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Vorbereitungsmethoden
The synthesis of 1-Bromo-5-(difluoromethyl)-3-fluoro-2-nitrobenzene typically involves multi-step organic reactions. One common method includes the bromination of a difluoromethyl-fluorobenzene precursor, followed by nitration. The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to achieve the desired product. Industrial production methods may involve large-scale bromination and nitration processes, utilizing advanced equipment to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Bromo-5-(difluoromethyl)-3-fluoro-2-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of carboxylic acids or other oxidized products.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-5-(difluoromethyl)-3-fluoro-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is utilized in the preparation of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biology and Medicine: Research studies have explored its potential use in the development of new drugs and therapeutic agents, particularly those targeting specific biological pathways.
Wirkmechanismus
The mechanism of action of 1-Bromo-5-(difluoromethyl)-3-fluoro-2-nitrobenzene involves its interaction with various molecular targets. The bromine and nitro groups play a crucial role in its reactivity, allowing it to participate in substitution and reduction reactions. The difluoromethyl group can also influence the compound’s overall reactivity and stability. These interactions are essential for its applications in chemical synthesis and materials science.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-5-(difluoromethyl)-3-fluoro-2-nitrobenzene can be compared with other similar compounds, such as:
1-Bromo-5-(difluoromethyl)-2,4-difluorobenzene: This compound has an additional fluorine atom, which can affect its reactivity and applications.
1-Bromo-5-fluoropentane: This compound lacks the nitro group, making it less reactive in certain types of chemical reactions.
1-Bromo-3,5-difluorobenzene: This compound has a different substitution pattern on the benzene ring, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical properties and reactivity patterns.
Eigenschaften
Molekularformel |
C7H3BrF3NO2 |
|---|---|
Molekulargewicht |
270.00 g/mol |
IUPAC-Name |
1-bromo-5-(difluoromethyl)-3-fluoro-2-nitrobenzene |
InChI |
InChI=1S/C7H3BrF3NO2/c8-4-1-3(7(10)11)2-5(9)6(4)12(13)14/h1-2,7H |
InChI-Schlüssel |
XUCFVGATDHTJLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



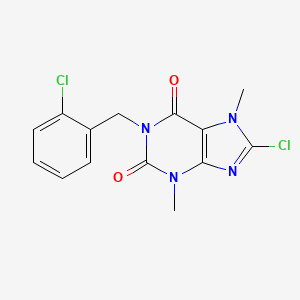
![Benzo[d]thiazole-6-carbohydrazide](/img/structure/B13116578.png)
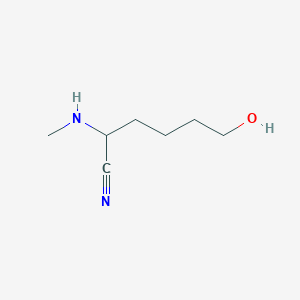

![2-{2-[2-(2-{2-[2-(2-Ethoxy-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethoxy}-ethanol](/img/structure/B13116598.png)
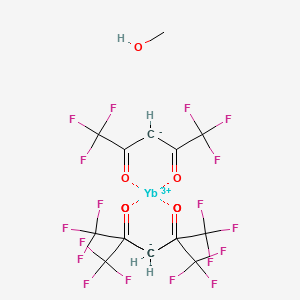
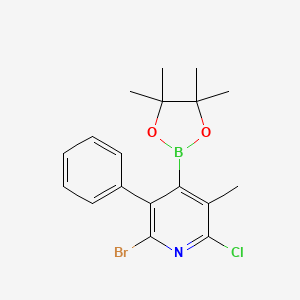
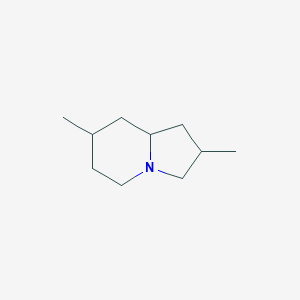
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclohexanamine](/img/structure/B13116626.png)
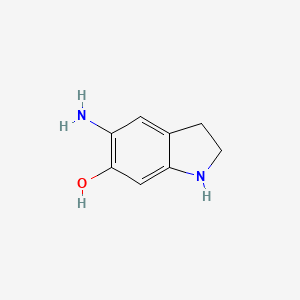
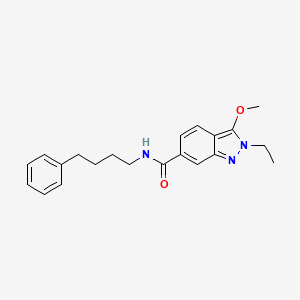
![1,2,5,6-Tetramethyl-1H-imidazo[4,5-B]pyrazine](/img/structure/B13116645.png)
![Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13116657.png)
